molecular formula C14H27N3O4 B12627392 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate

Cat. No.: B12627392
M. Wt: 301.38 g/mol
InChI Key: FKWMYMODCPTKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate is a chemical compound primarily used in industrial and scientific research. It is not intended for medical or clinical use in humans or animals . This compound is known for its unique structure, which includes a piperazine ring substituted with a methyl group and an azepane ring.

Preparation Methods

The synthesis of 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate involves several steps. One common method includes the reaction of 4-methylpiperazine with azepane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use it to study the effects of piperazine derivatives on biological systems.

    Medicine: While not used clinically, it serves as a model compound in drug development studies.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate can be compared with other similar compounds, such as:

Biological Activity

2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate various biological pathways, which can lead to significant therapeutic effects. For instance, it may bind to dopamine transporters and sigma receptors, influencing neurotransmitter dynamics and pain modulation .

Pharmacological Effects

Research has indicated that this compound exhibits a range of pharmacological effects, including:

  • Antidepressant Activity : Analogues of piperazine derivatives have been shown to possess antidepressant properties by enhancing serotonergic and dopaminergic signaling pathways.
  • Analgesic Effects : Compounds similar to this compound have demonstrated significant antinociceptive effects in animal models, suggesting potential utility in pain management .
  • Antimicrobial Properties : Some studies have indicated that piperazine derivatives can exhibit antimicrobial activity, making them candidates for further exploration in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantEnhanced mood and reduced anxiety behaviors
AnalgesicSignificant reduction in pain response
AntimicrobialInhibition of bacterial growth

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antidepressant Efficacy : A study evaluated the antidepressant-like effects of piperazine derivatives in rodent models. The findings suggested that these compounds could significantly reduce depressive behaviors, likely through serotonergic mechanisms .
  • Pain Management : In a formalin test for inflammatory pain, derivatives showed pronounced analgesic effects compared to control groups. This indicates their potential as therapeutic agents for chronic pain conditions .
  • Microbial Inhibition : Research on piperazine analogues demonstrated their effectiveness against various bacterial strains, highlighting their potential role as antimicrobial agents .

Research Findings

Recent investigations into the pharmacodynamics of this compound have revealed promising results:

  • Binding Affinity Studies : Molecular docking studies suggest that the compound has a strong binding affinity for sigma receptors, which are implicated in pain modulation and neuroprotection .
  • Pharmacokinetics : Preliminary pharmacokinetic assessments indicate favorable absorption characteristics, although further studies are needed to optimize its bioavailability and therapeutic index .

Properties

Molecular Formula

C14H27N3O4

Molecular Weight

301.38 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]azepane;oxalic acid

InChI

InChI=1S/C12H25N3.C2H2O4/c1-14-7-9-15(10-8-14)11-12-5-3-2-4-6-13-12;3-1(4)2(5)6/h12-13H,2-11H2,1H3;(H,3,4)(H,5,6)

InChI Key

FKWMYMODCPTKKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

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